molecular formula C17H27ClN2O B12758917 N-Phenyl-1,2,5-trimethyl-4-piperidinepropanamide hydrochloride CAS No. 95640-04-3

N-Phenyl-1,2,5-trimethyl-4-piperidinepropanamide hydrochloride

Cat. No.: B12758917
CAS No.: 95640-04-3
M. Wt: 310.9 g/mol
InChI Key: XDQXILVDOFDBSB-UHFFFAOYSA-N
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Description

N-Phenyl-1,2,5-trimethyl-4-piperidinepropanamide hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the pharmaceutical industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-1,2,5-trimethyl-4-piperidinepropanamide hydrochloride typically involves the reaction of piperidine derivatives with phenyl and propanamide groups under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-1,2,5-trimethyl-4-piperidinepropanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of N-Phenyl-1,2,5-trimethyl-4-piperidinepropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Properties

CAS No.

95640-04-3

Molecular Formula

C17H27ClN2O

Molecular Weight

310.9 g/mol

IUPAC Name

N-phenyl-3-(1,2,5-trimethylpiperidin-4-yl)propanamide;hydrochloride

InChI

InChI=1S/C17H26N2O.ClH/c1-13-12-19(3)14(2)11-15(13)9-10-17(20)18-16-7-5-4-6-8-16;/h4-8,13-15H,9-12H2,1-3H3,(H,18,20);1H

InChI Key

XDQXILVDOFDBSB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)CCC(=O)NC2=CC=CC=C2.Cl

Origin of Product

United States

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